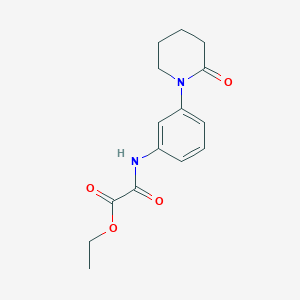

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate

Description

Properties

IUPAC Name |

ethyl 2-oxo-2-[3-(2-oxopiperidin-1-yl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-21-15(20)14(19)16-11-6-5-7-12(10-11)17-9-4-3-8-13(17)18/h5-7,10H,2-4,8-9H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJOFJYWXBKKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate typically involves the reaction of ethyl oxoacetate with 3-(2-oxopiperidin-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidinyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for sulfonation.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(2-oxopiperidin-1-yl)acetate: Similar structure but lacks the phenyl group.

3-(2-oxopiperidin-1-yl)aniline: Contains the piperidinyl and phenyl groups but lacks the ethyl ester group.

Ethyl 2-oxo-2-phenylacetate: Contains the phenyl and ethyl ester groups but lacks the piperidinyl group.

Uniqueness

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate is unique due to the presence of both the piperidinyl and phenyl groups attached to the ethyl ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by a unique structure that includes a piperidinyl group attached to a phenyl ring and an ethyl ester group. The synthesis typically involves the reaction of ethyl oxoacetate with 3-(2-oxopiperidin-1-yl)aniline, often facilitated by bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to function as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. This compound's ability to affect cellular processes makes it a candidate for therapeutic applications, particularly in oncology and enzymatic inhibition .

Anticancer Potential

Recent studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives exhibiting IC50 values in the range of 17.2–76.2 μM have shown moderate inhibitory efficiency against Factor Xa (FXa), a crucial protein involved in blood coagulation . The molecular docking studies indicated favorable binding interactions with FXa, suggesting potential use as anticoagulants or anticancer agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity : Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties, making them suitable candidates for further investigation into their efficacy against various pathogens.

- Cell Viability Studies : In vitro assays on cell lines such as HeLa and HEK293 demonstrated no significant toxicity across varying concentrations (10 mM to 10 nM), indicating a favorable safety profile for potential therapeutic applications .

- Enzyme Inhibition : The compound's structural characteristics suggest it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C15H18N2O3 |

| Molecular Weight | 274.32 g/mol |

| IC50 Values | 17.2–76.2 μM (against FXa) |

| Toxicity (HeLa/HEK293) | No significant toxicity observed |

Q & A

Q. Reactivity Table :

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Ester hydrolysis | 1M NaOH, reflux | Carboxylic acid derivative |

| Amide alkylation | MeI, K₂CO₃, DMF | N-Methylated analog |

| Ketone reduction | NaBH₄, MeOH | Secondary alcohol |

Advanced: How does phenyl ring substitution influence biological activity in derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (F, Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Para-substitution : Reduces steric hindrance, improving IC₅₀ values by 3-fold vs. meta-substitution .

Q. Thermodynamic Data :

| Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|

| ITC | -10.2 | -8.5 | +1.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.